molecular formula C22H23FN2O5S2 B2665111 (E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007030-29-6

(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2665111
CAS No.: 1007030-29-6
M. Wt: 478.55
InChI Key: MCOSYPSEAMRTIJ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H23FN2O5S2 and its molecular weight is 478.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 1007030-29-6, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN2O5S2C_{22}H_{23}FN_{2}O_{5}S_{2}, with a molecular weight of 478.6 g/mol. The compound's structure incorporates a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains. In particular, derivatives containing electron-donor groups in the benzothiazole ring exhibited enhanced anthelmintic effects comparable to standard drugs like albendazole .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12.5 µg/mL
Compound BS. aureus25 µg/mL
(E)-ethyl ...Shigella flexneri12.5 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been extensively studied. For instance, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines in in vitro models. One study reported that a related compound exhibited an IC50 value of 0.66 µM against inflammatory pathways in HCT-116 cancer cells .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one derivative was found to significantly reduce cell viability in cancer cell lines with an IC50 value indicating potent activity .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives against clinical isolates of bacteria. The results showed that compounds with structural similarities to (E)-ethyl ... exhibited promising antibacterial activity, particularly against Gram-negative bacteria.
  • Anti-inflammatory Mechanisms : In another investigation focusing on inflammation models, derivatives were tested for their ability to inhibit TNF-alpha and IL-6 production in macrophages. The results indicated that specific modifications to the benzothiazole structure enhanced anti-inflammatory effects.

Properties

IUPAC Name

ethyl 2-[2-(4-benzylsulfonylbutanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O5S2/c1-2-30-21(27)14-25-18-11-10-17(23)13-19(18)31-22(25)24-20(26)9-6-12-32(28,29)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,2,6,9,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOSYPSEAMRTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.